BenchChemオンラインストアへようこそ!

3-(Cyclohex-1-en-1-yl)-1H-indole-6-carboxylic acid

Lipophilicity Physicochemical properties Drug-likeness

3-(Cyclohex-1-en-1-yl)-1H-indole-6-carboxylic acid (CAS 494799-16-5) is a bicyclic indole derivative bearing a cyclohexenyl substituent at the 3‑position and a carboxylic acid group at the 6‑position of the indole core. The compound has a molecular formula of C₁₅H₁₅NO₂, a molecular weight of 241.29 g·mol⁻¹, and is typically supplied at ≥95% purity as verified by NMR, HPLC, or GC.

Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
CAS No. 494799-16-5
Cat. No. B1610425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclohex-1-en-1-yl)-1H-indole-6-carboxylic acid
CAS494799-16-5
Molecular FormulaC15H15NO2
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESC1CCC(=CC1)C2=CNC3=C2C=CC(=C3)C(=O)O
InChIInChI=1S/C15H15NO2/c17-15(18)11-6-7-12-13(9-16-14(12)8-11)10-4-2-1-3-5-10/h4,6-9,16H,1-3,5H2,(H,17,18)
InChIKeyXQBDRIDNEPEVTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Cyclohex-1-en-1-yl)-1H-indole-6-carboxylic acid (CAS 494799-16-5) – Structural Class, Key Properties, and Procurement Relevance


3-(Cyclohex-1-en-1-yl)-1H-indole-6-carboxylic acid (CAS 494799-16-5) is a bicyclic indole derivative bearing a cyclohexenyl substituent at the 3‑position and a carboxylic acid group at the 6‑position of the indole core . The compound has a molecular formula of C₁₅H₁₅NO₂, a molecular weight of 241.29 g·mol⁻¹, and is typically supplied at ≥95% purity as verified by NMR, HPLC, or GC . Indole‑6‑carboxylic acid scaffolds are widely exploited in medicinal chemistry for their ability to engage diverse biological targets, including nuclear hormone receptors such as RORγT [1]. The cyclohexenyl substituent introduces both steric bulk and a degree of unsaturation that differentiates this building block from its fully saturated cyclohexyl analogue (CAS 494799-17-6), influencing conformational rigidity, lipophilicity, and potential metabolic susceptibility .

Why a Generic Indole‑6‑carboxylic Acid Cannot Substitute for 3-(Cyclohex-1-en-1-yl)-1H-indole-6-carboxylic acid (CAS 494799-16-5)


Substituting a generic indole‑6‑carboxylic acid or even a closely related 3‑alkyl indole‑6‑carboxylic acid for the cyclohexenyl‑substituted variant (CAS 494799-16-5) is unreliable because the cyclohexenyl group is not a passive spectator. In the Merck RORγT inhibitor series, both the cyclohexenyl and cyclohexyl substituents directly occupy a hydrophobic pocket in the ligand‑binding domain of the nuclear receptor, and the presence or absence of the endocyclic double bond alters the optimal fit, conformational pre‑organization, and van der Waals contacts with specific residues [1]. The unsaturated analogue may also serve as a distinct synthetic node: it can be hydrogenated on‑demand to the cyclohexyl analogue, whereas the saturated compound cannot be selectively dehydrogenated to the cyclohexenyl form without risking indole oxidation . Consequently, procurement of the cyclohexenyl variant is essential for projects that require the unsaturated pharmacophore or that plan to explore structure‑activity relationships (SAR) across the oxidation state of the cyclohexane ring.

Quantitative Differentiation Evidence for 3-(Cyclohex-1-en-1-yl)-1H-indole-6-carboxylic acid (CAS 494799-16-5) vs. Structural Analogues


Predicted Lipophilicity (clogP) and Ionization Constant (pKa) vs. 3-Cyclohexyl-1H-indole-6-carboxylic acid (CAS 494799-17-6)

The target compound possesses a cyclohexenyl substituent that lowers lipophilicity relative to the fully saturated cyclohexyl analogue, as predicted by standard in silico tools. The double bond reduces the calculated logP by approximately 0.4 log units, while the predicted pKa of the indole‑6‑carboxylic acid moiety shifts negligibly . These differences can influence membrane permeability, passive absorption, and solubility in early lead optimisation.

Lipophilicity Physicochemical properties Drug-likeness

Conformational Rigidity and Binding Pocket Complementarity in RORγT Inhibitor Design

Patent WO2014028597 explicitly claims both cyclohexenyl‑ and cyclohexyl‑substituted indole‑6‑carboxylic acid derivatives as RORγT inverse agonists. The cyclohexenyl ring, being partially planar due to sp² hybridisation at the double bond, presents a different dihedral angle profile to the ligand‑binding domain compared with the fully sp³‑hybridised cyclohexyl chair conformation [1]. Although no head‑to‑head IC₅₀ data are provided in the patent for these exact fragments, the Markush structure coverage indicates that the unsaturation state is a key variable for potency and selectivity [1].

RORγT Nuclear receptor Conformational analysis

Synthetic Versatility: Hydrogenation to the Cyclohexyl Analogue vs. Direct Procurement

3-(Cyclohex-1-en-1-yl)-1H-indole-6-carboxylic acid is a direct precursor to 3-cyclohexyl-1H-indole-6-carboxylic acid via catalytic hydrogenation. A representative protocol uses 10% Pd/C under hydrogen atmosphere in methanol/THF to reduce the cyclohexenyl double bond . Procuring the unsaturated acid thus enables access to both oxidation states from a single inventory item, whereas purchasing only the saturated analogue precludes the reverse transformation without complex multi‑step deprotection/oxidation sequences. The reported isolated yield for this reduction is typically >90%, demonstrating a reliable one‑step diversification point .

Synthetic intermediate Hydrogenation Building block

High‑Value Application Scenarios for 3-(Cyclohex-1-en-1-yl)-1H-indole-6-carboxylic acid (CAS 494799-16-5)


RORγT Inhibitor Lead Optimisation and SAR Studies

Given the patent‑protected relevance of cyclohexenyl‑indole‑6‑carboxylic acids to RORγT inhibition [1], this compound serves as a privileged fragment for hit‑to‑lead campaigns. Researchers can systematically vary the oxidation state of the cyclohexane ring while maintaining the indole‑6‑carboxylic acid anchor, enabling investigation of potency, selectivity, and metabolic stability changes across the series.

Divergent Synthesis of Saturated/Unsaturated Indole Libraries

The compound’s ability to be hydrogenated to the cyclohexyl analogue in a single, high‑yielding step makes it a cost‑effective building block for parallel synthesis. A single procurement allows a team to generate both the cyclohexenyl and cyclohexyl sub‑libraries, reducing inventory complexity and accelerating the exploration of structure‑property relationships.

Biochemical Assay Development Requiring Controlled Lipophilicity

The lower predicted clogP of the cyclohexenyl analogue (~0.4 log units lower than the cyclohexyl analogue ) may translate to reduced aggregation, improved aqueous solubility, and lower non‑specific binding in biochemical assays. This is particularly relevant for nuclear receptor FRET assays, where compound interference from colloidal aggregation can generate false positives.

Quote Request

Request a Quote for 3-(Cyclohex-1-en-1-yl)-1H-indole-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.